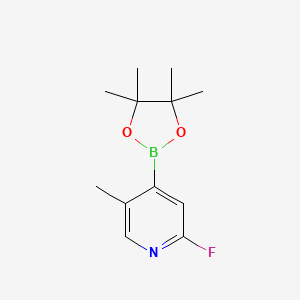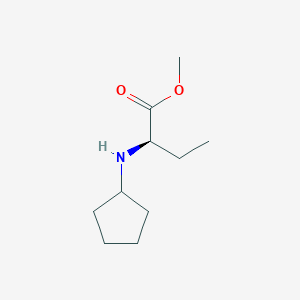
N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide
描述
N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C19H14IN5O2 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.01922 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of INT Formazan is the cellular respiratory system . It is commonly used in assays for assessing cell metabolic activity, where it serves as an artificial electron acceptor . The compound is reduced by enzymes such as succinate dehydrogenase , which are part of the cellular respiratory chain.
Mode of Action
INT Formazan interacts with its targets through a redox reaction . In living cells, it is reduced to formazan, a purple compound . This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes . The process is dependent on the metabolic activity of the cell, which is why INT Formazan is often used to assess cell viability and proliferation .
Biochemical Pathways
The reduction of INT Formazan is linked to the cellular respiratory chain . This process is part of the larger biochemical pathway of cellular respiration, where organic molecules are oxidized to produce ATP, the main energy currency of the cell . The reduction of INT Formazan to formazan can be seen as a proxy for this respiratory activity .
Pharmacokinetics
Its reduction to formazan is a rapid process, occurring within less than an hour .
Result of Action
The reduction of INT Formazan to formazan results in a color change from yellow to purple . This color change can be quantified spectrophotometrically, providing a measure of the metabolic activity of the cell . It should be noted that int formazan is toxic to prokaryotes, and its reduction can lead to cell death .
Action Environment
The action of INT Formazan can be influenced by various environmental factors. For instance, the compound is sensitive to light, which is why assays using INT Formazan are usually performed in the dark . Furthermore, the compound’s toxicity to prokaryotes suggests that its efficacy and stability might be affected by the presence of certain types of cells .
生化分析
Biochemical Properties
INT Formazan plays a significant role in biochemical reactions. It is reduced by succinate dehydrogenase to formazan, a process that can be measured by absorbance at 490 nm . The reduction of INT Formazan is dependent on the oxidized substrate . For instance, it is reduced more readily during succinate oxidation .
Cellular Effects
INT Formazan has notable effects on various types of cells and cellular processes. For prokaryotes, an increase in INT concentrations between 0.05 and 1 mM leads to a decrease in oxygen consumption rates . In contrast, for eukaryotes, INT does not have a toxic effect on oxygen consumption at short incubation times .
Molecular Mechanism
The molecular mechanism of INT Formazan involves its reduction to formazan. This process is facilitated by the oxidation of the coenzyme Q-cytochrome D complex, which is rate-limiting . Therefore, the reduction rate of INT Formazan provides an estimate of the metabolic potential of the organisms or communities sampled .
Temporal Effects in Laboratory Settings
The effects of INT Formazan change over time in laboratory settings. For prokaryotes, there is a rapid decline of oxygen consumption rates to zero within less than an hour after INT addition . This suggests that INT Formazan may have a toxic effect on prokaryotes .
Metabolic Pathways
INT Formazan is involved in the electron transport system (ETS) activity, a critical metabolic pathway. The reduction of INT Formazan to formazan is linked to the ETS, providing a measure of the overall metabolism of microorganisms .
Transport and Distribution
It is known that INT Formazan can freely pass through the cell walls of eukaryotes .
Subcellular Localization
It is known that once inside the cell, INT Formazan is reduced to its formazan salt in the mitochondria .
属性
CAS 编号 |
7781-49-9 |
|---|---|
分子式 |
C19H14IN5O2 |
分子量 |
471.3 g/mol |
IUPAC 名称 |
N'-(4-iodoanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H/b23-19+,24-22? |
InChI 键 |
BWJJSYVJOLHQFF-GECZPBSJSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)I)/N=NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is INT Formazan and how is it used in scientific research?
A1: INT Formazan (N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide) is a red dye formed by the reduction of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT). This reduction process is catalyzed by the electron transport system (ETS) found in respiring organisms, primarily bacteria and fungi. [, , , , ] As a result, INT Formazan formation serves as a visual indicator of respiratory activity and, by extension, an indirect measure of microbial viability and metabolic activity. [, , , ]
Q2: How does INT interact with microorganisms to form INT Formazan?
A2: INT, a colorless tetrazolium salt, acts as an artificial electron acceptor in the electron transport chain of respiring microorganisms. [, ] When INT enters a metabolically active cell, enzymes associated with the ETS, particularly dehydrogenases, facilitate the transfer of electrons to INT. This reduction process leads to the formation of insoluble, red-colored INT Formazan crystals, which accumulate within the cell. [, , ]
Q3: Can INT Formazan formation be used to quantify microbial activity?
A3: Yes, the intensity of the red color, directly proportional to the amount of INT Formazan formed, can be quantified spectrophotometrically. [, , ] By measuring the absorbance of the extracted dye at a specific wavelength, usually around 490-505 nm, researchers can estimate the relative respiratory activity of the microbial population. [, , ]
Q4: What are the advantages of using INT Formazan over other methods for assessing microbial activity?
A4: INT Formazan assays offer several benefits:
- Simplicity: The INT reduction assay is relatively simple and requires minimal equipment compared to other techniques. [, ]
- Rapid: Results can be obtained within hours, making it suitable for time-sensitive applications. []
- Versatility: It can be applied to diverse sample types, including water, sediment, and biofilms. [, , ]
- Distinguishes Active Cells: It specifically targets metabolically active cells, unlike techniques like plate counting, which may include dormant or dead cells. []
Q5: What are some limitations of using INT Formazan as an indicator of microbial activity?
A5: While useful, INT Formazan assays have limitations:
- Indirect Measure: It's an indirect measure of microbial activity, as it only reflects respiratory activity and not other metabolic processes. []
- Sensitivity: INT reduction can be influenced by environmental factors such as oxygen availability, temperature, and pH, potentially affecting results. [, , ]
- Non-Specific: INT can be reduced by some abiotic factors present in environmental samples, leading to overestimation of microbial activity. []
Q6: Are there specific applications where INT Formazan assays are particularly useful?
A6: Yes, INT Formazan assays are particularly valuable in:
- Environmental Monitoring: Assessing the impact of pollution or environmental changes on microbial communities. [, , ]
- Biofilm Studies: Investigating the activity and distribution of bacteria within biofilms. [, ]
- Microbial Ecology: Studying the interactions between microorganisms and their environment. [, , ]
Q7: What is the future direction of research using INT Formazan?
A7: Future research aims to:
- Improve Specificity: Developing more specific tetrazolium salts or coupling INT reduction with other techniques to enhance accuracy. [, ]
- Standardization: Establishing standardized protocols for INT Formazan assays to improve comparability between studies. [, ]
- Explore New Applications: Investigating the potential of INT Formazan in areas like bioremediation and biofuel production. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


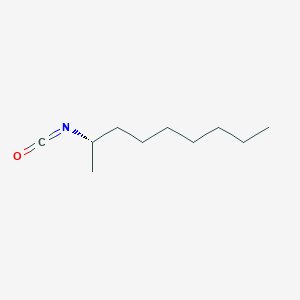
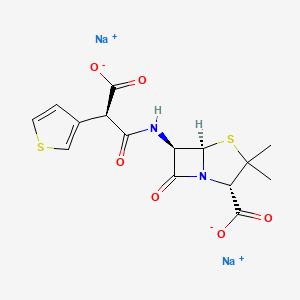
![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)
![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)
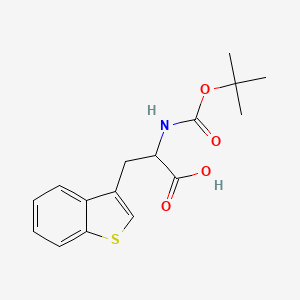
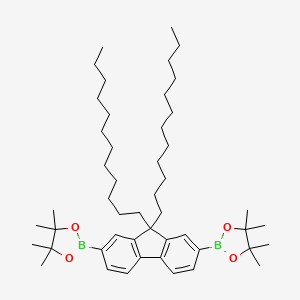

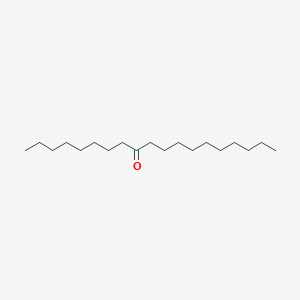
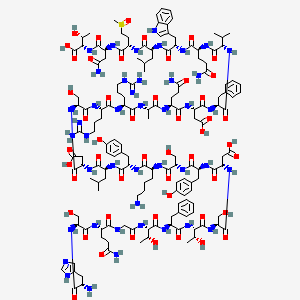
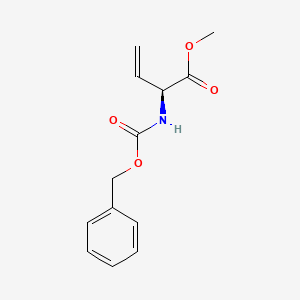
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)
